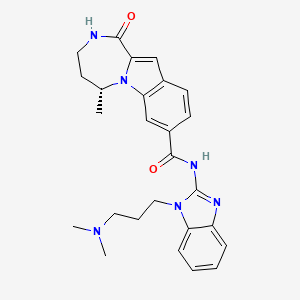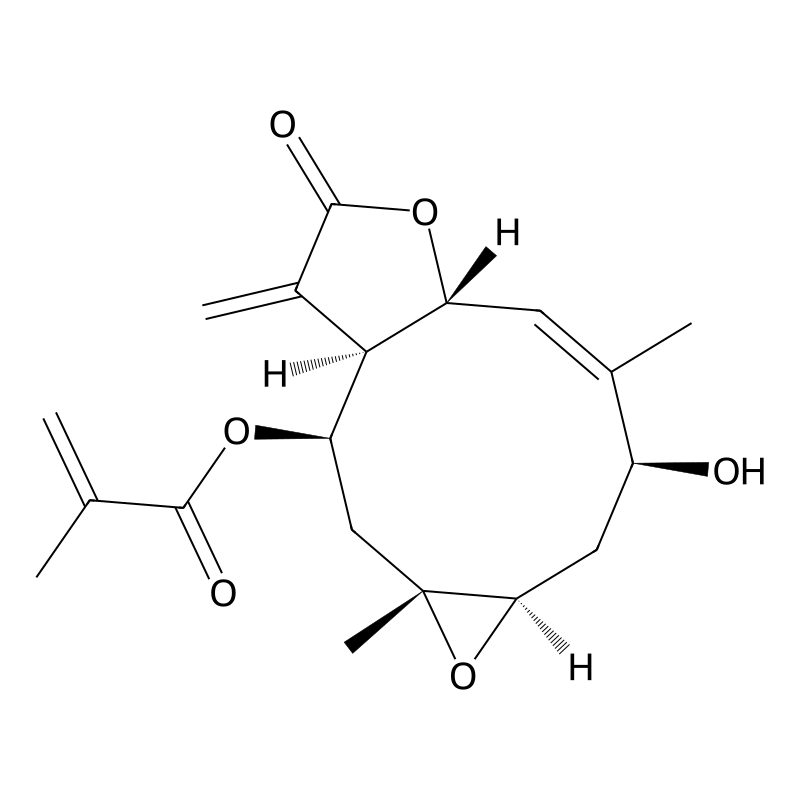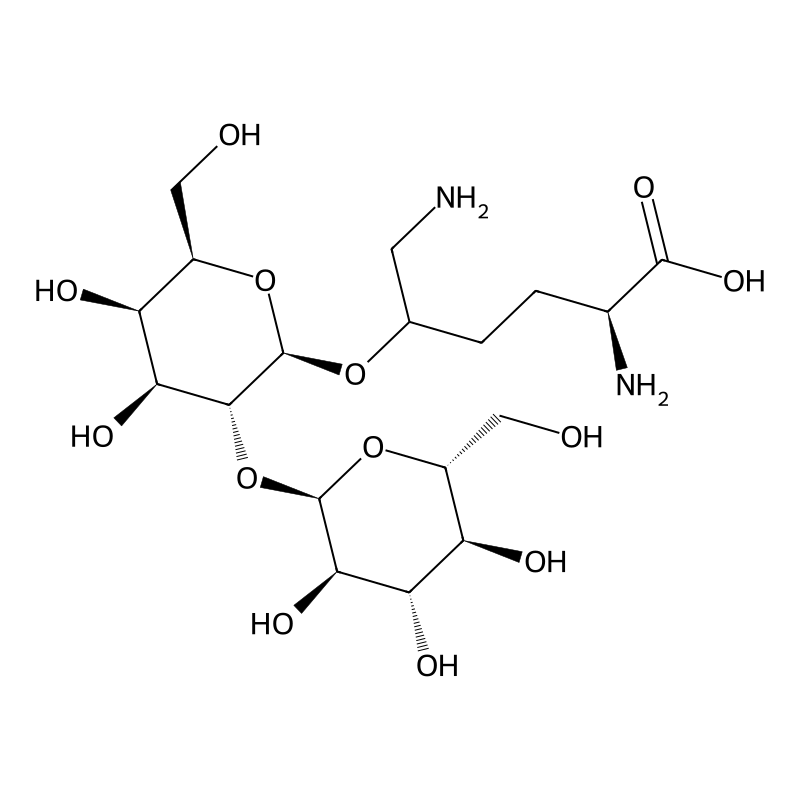Oleanolic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Synonyms
Canonical SMILES
Isomeric SMILES
Hepatoprotection
Oleanolic acid has been extensively studied for its potential to protect the liver. Studies have shown it to be effective in reducing liver damage caused by various factors, including alcohol, toxins, and certain medications. This effect is attributed to its ability to:
- Reduce inflammation: OA exhibits anti-inflammatory properties, helping to mitigate inflammation in the liver caused by various stressors .
- Promote antioxidant activity: OA acts as an antioxidant, scavenging free radicals and protecting liver cells from oxidative damage .
- Stimulate bile flow: OA can help improve bile flow, which is essential for removing toxins from the body and aiding digestion .
Oleanolic acid is a naturally occurring pentacyclic triterpenoid, structurally related to betulinic acid, and is widely distributed in various plants and foods. It is primarily found in olive oil, Phytolacca americana (American pokeweed), Syzygium species, and garlic. Oleanolic acid exists either as a free acid or as an aglycone of triterpenoid saponins. Its chemical formula is C₃₃H₆₄O₃, with a molar mass of approximately 496.8 g/mol. The compound has been extensively studied for its diverse biological activities and therapeutic potential, particularly in the context of inflammation, cancer, and liver protection .
The mechanism of action of oleanolic acid for its various biological effects is still under investigation. However, research suggests it may interact with cellular pathways involved in inflammation, metabolism, and cell proliferation [, ].
- Anti-inflammatory effects: Oleanolic acid may suppress the activity of enzymes involved in the inflammatory response [].
- Antitumor effects: Studies suggest oleanolic acid may induce cell death in cancer cells and inhibit their growth [, ].
- Other potential effects: Oleanolic acid may also play a role in regulating blood sugar levels, protecting the liver, and improving skin health, but more research is needed to confirm these effects [, ].
Oleanolic acid undergoes various chemical transformations. It can rearrange to form its isomer, ursolic acid, or be oxidized to produce taraxasterol and amyrin. The compound reacts positively in the Liebermann–Noller test, indicating its triterpenoid nature. It forms monoacetate with acetic anhydride-pyridine, suggesting the presence of a hydroxyl group. The melting point of oleanolic acid is reported to be between 306–313 °C, while its boiling point is around 553–554 °C at 760 mmHg .
Oleanolic acid exhibits a broad spectrum of biological activities:
- Antitumor Activity: It has demonstrated inhibitory effects on tumor growth in various models by upregulating tumor protein p53 and activating apoptotic pathways.
- Anti-inflammatory Properties: Oleanolic acid inhibits the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.
- Hepatoprotective Effects: The compound protects against liver toxicity induced by various agents by modulating cytochrome P450 enzymes and enhancing hepatic glutathione levels.
- Antiviral Effects: It shows weak activity against human immunodeficiency virus and hepatitis C virus in vitro .
Oleanolic acid can be synthesized through several methods:
- Biosynthesis: The biosynthetic pathway begins with mevalonate leading to squalene, which is then converted to oleanolic acid through several enzymatic steps involving squalene monooxygenase and beta-amyrin synthase.
- Extraction Techniques: Common methods for extraction include Soxhlet extraction, ultrasound-assisted extraction, and microwave-assisted extraction from plant sources .
- Chemical Modifications: Various derivatives have been synthesized by modifying functional groups on the oleanolic acid structure to enhance potency or bioavailability .
Oleanolic acid has numerous applications across different fields:
- Pharmaceuticals: Used as a reference compound in drug development due to its hepatoprotective and anti-inflammatory properties.
- Cosmetics: Incorporated into formulations for its skin-protective effects.
- Food Industry: As a natural preservative due to its antimicrobial properties .
Research on the interactions of oleanolic acid with other compounds has revealed several insights:
- Oleanolic acid enhances the activity of certain drugs by modifying their pharmacokinetics.
- Studies have shown that it can interact with various enzymes, including inhibiting alpha-glucosidase, which has implications for diabetes management.
- Interaction with telomerase has been noted, where it significantly activates telomerase in peripheral blood mononuclear cells .
Several compounds share structural similarities with oleanolic acid. Here are some notable ones:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ursolic Acid | Pentacyclic Triterpenoid | Exhibits stronger anti-inflammatory properties than oleanolic acid. |
| Betulinic Acid | Pentacyclic Triterpenoid | Known for its potent antitumor effects; structurally similar but distinct in activity. |
| Moronic Acid | Pentacyclic Triterpenoid | Has shown hepatoprotective effects but less extensively studied than oleanolic acid. |
| Momordin | Glycoside | A glycoside derivative of oleanolic acid with different bioactivity profiles. |
Oleanolic acid stands out due to its extensive range of biological activities and relatively low toxicity compared to its analogs, making it a significant compound in pharmacological research .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 67 of 70 companies (only ~ 4.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website
Other CAS
Wikipedia
Hyponitrite
Use Classification
General Manufacturing Information
Dates
[Triterpenoids from leaves of Ilex guayusa]
Hui Huang, Ye Chen, Hu-Hu Zeng, Xiao-Jun Huang, Lei Wang, Ying Wang, Zhi-Guo Ma, Xiao-Qi Zhang, Chun-Lin Fan, Wen-Cai YePMID: 34467704 DOI: 10.19540/j.cnki.cjcmm.20210317.601
Abstract
The chemical constituents from the leaves of Ilex guayusa were investigated. Sixteen triterpenoids were isolated from the 95% ethanol extract of dried leaves of I. guayusa by silica gel, Sephadex LH-20, and ODS column chromatographies and semi-prepa-rative HPLC. Those triterpenoids were identified by NMR, HR-MS, and literature analysis: 3β-hydroxy-11α,12α-epoxy-24-nor-urs-4(23)-ene-28,13β-olide(1), 3β-hydroxy-24-nor-4(23),12-oleanadien-28-methyl ester(2), oleanolic acid(3), 3β,28-dihydroxy-12-oleanene(4), 2α,3β-dihydroxy-11α,12α-epoxy-24-'nor-olean-4(23)-ene-28,13β-olide(5), ursolic acid(6), 3β,23-dihydroxy ursolic acid(7), 3β,28-dihydroxy-12-ursene(8), 3β-28-nor-urs-12-ene-3,17-diol(9), 3β-hydroxyurs-11-ene-28,13β-olide(10), 13β,28-epoxy-3β-hydroxy-11-ursene(11), 3β-hydroxy-28,28-dimethoxy-12-ursene(12), 3β-hydroxy-24-nor-urs-4(23),12-dien-28-oic acid(13), 3β-hydroxy-24-nor-urs-4(23),12-dien-28-methyl ester(14), 2α,3β-dihydroxy-11α,12α-epoxy-24-nor-urs-4(23)-ene-28,13β-olide(15) and 2α,3β-dihydroxy-11α,12α-epoxy-24-nor-urs-4(23),20(30)-dien-28,13β-olide(16). Compounds 1-2 were new compounds, and compounds 4-5, 7 and 9-16 were isolated from I. guayusa for the first time.Anticancer effects of oleanolic acid on human melanoma cells
Joong-Seok Woo, Eun-Seon Yoo, Sung-Hyun Kim, Jae-Han Lee, So-Hee Han, Soo-Hyun Jung, Gi-Hwan Jung, Ji-Youn JungPMID: 34364837 DOI: 10.1016/j.cbi.2021.109619
Abstract
Owing to the ineffectiveness of the currently used therapies against melanoma, there has been a shift in focus toward alternative therapies involving the use of natural compounds. This study assessed the anticancer effects of oleanolic acid (OA) and its ability to induce apoptosis in A375SM and A375P melanoma cells in vivo. Compared to the control group, viability of A375P and A375SM cells decreased following OA treatment. In OA-treated A375SM and A375P cells, 4',6-diamidino-2-phenylindole staining showed an increase in the apoptotic body, and flow cytometry revealed increased number of apoptotic cells compared to that in the control group. OA-treated A375SM cells exhibited an increased expression of the apoptotic proteins, cleaved poly (ADP-ribose) polymerase (PARP) and B-cell lymphoma (Bcl)-2-associated X protein (Bax) as well as decreased expression of the antiapoptotic protein Bcl-2 compared to that in the control group. In OA-treated A375P cells, expression patterns of cleaved PARP and Bcl-2 were similar to those in OA-treated A375SM cells; however, no difference was reported in the expression of Bax compared to that in the control group. Additionally, OA-treated melanoma cells showed decreased expression of phospho-nuclear factor-κB (p-NF-κB), phospho-inhibitor of nuclear factor-κBα (p-IκBα), and phospho-IκB kinase αβ than that in the control group. Moreover, immunohistochemistry showed a comparatively decreased level of p-NF-κB in the OA-treated group than that in the control group. Xenograft analysis confirmed the in vivo anticancer effects of OA against A375SM cells. Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay revealed an increased number of TUNEL-positive cells in the OA-treated group compared to that in the control group. In conclusion, the study results suggest that OA induces apoptosis of A375SM and A375P cells in vitro and apoptosis of A375SM cells in vivo. Furthermore, the in vitro and in vivo anticancer effects were mediated by the NF-κB pathway.Bioactive oleanane-type saponins from Hylomecon Japonica
Fei Li, Si-Tong Wu, Ming-Hui Qu, Yi-Xiao Wang, Chun-Liu Ma, Bai-Hong Yu, Guang-Shu WangPMID: 34271297 DOI: 10.1016/j.phytochem.2021.112870
Abstract
Six undescribed oleanane-type saponins, named as Hylomeconosides L-Q, were isolated from the whole herb of Hylomecon Japonica, their structures were determined by analysis of 1D and 2D-NMR (H-
H COSY, HSQC, and HMBC) spectroscopic data, mass spectrometry (HRESI-MS) and chromatographic data (GC and LC). Their structures were identified as 3-O-β-D-galactopyranosyl-(1 → 2)-β-D-glucuronopyranosyl gypsogenin 28-O-β-D-galactopyranosyl-(1 → 3)-α-L-rhamnopyranosyl-(1 → 2)-β-L-arabinopyranoside; 3-O-β-D-galactopyranosyl-(1 → 2)-β-D-glucuronopyranosyl gypsogenin 28-O-β-D-xylopyranosyl-(1 → 4)-α-L-rhamnopyranosyl-(1 → 2)-β-D-quinovopyranoside; 3-O-β-D-glucuronopyranosyl gypsogenin 28-O-β-D-xylopyranosyl-(1 → 3)-β-D-xylopyranosyl-(1 → 4)-α-L-rhamnopyranosyl-(1 → 2)-β-D-quinovopyranoside; 3-O-β-D-xylopyranosyl-(1 → 3)-β-D-glucuronopyranosyl gypsogenin 28-O-β-D-xylopyranosyl-(1 → 4)-α-L-rhamnopyranosyl-(1 → 2)-β-D-quinovopyranoside; 3-O-β-D-galactopyranosyl-(1 → 2)-[α-L-rhamnopyranosyl-(1 → 3)]-β-D-glucuronopyranosyl quillaic acid 28-O-β-D-xylopyranosyl-(1 → 3)-β-D-xylopyranosyl-(1 → 4)-α-L-rhamnopyranosyl-(1 → 2)-β-D-quinovopyranoside; 3-O-β-D-galactopyranosyl-(1 → 2)-[α-L-rhamnopyranosyl-(1 → 3)]-β-D-glucuronopyranosyl quillaic acid 28-O-β-D-xylopyranosyl-(1 → 3)-β-D-xylopyranosyl-(1 → 4)-α-L-rhamnopyranosyl-(1 → 2)-β-D-galactopyranoside. Hylomeconosides L-Q showed selective cytotoxicities against human cancer cell lines A549, AGS, HeLa, Huh 7, HT29 and K562. These results represent a contribution to the chemotaxonomy of the saponins of Hylomecon Japonica and their bioactivities.
Yield, Characterization, and Possible Exploitation of
Fabio Ferrini, Daniele Fraternale, Sabrina Donati Zeppa, Giancarlo Verardo, Andrea Gorassini, Vittoria Carrabs, Maria Cristina Albertini, Piero SestiliPMID: 34443479 DOI: 10.3390/molecules26164889
Abstract
L. has been used for a long time to obtain food, fiber, and as a medicinal and psychoactive plant. Today, the nutraceutical potential ofis being increasingly reappraised; however,
roots remain poorly studied, despite citations in the scientific literature. In this direction, we identified and quantified the presence of valuable bioactives (namely, β-sitosterol, stigmasterol, campesterol, friedelin, and epi-friedelanol) in the root extracts of
a finding which might pave the way to the exploitation of the therapeutic potential of all parts of the
plant. To facilitate root harvesting and processing, aeroponic (AP) and aeroponic-elicited cultures (AEP) were established and compared to soil-cultivated plants (SP). Interestingly, considerably increased plant growth-particularly of the roots-and a significant increase (up to 20-fold in the case of β-sitosterol) in the total content of the aforementioned roots' bioactive molecules were observed in AP and AEP. In conclusion, aeroponics, an easy, standardized, contaminant-free cultivation technique, facilitates the harvesting/processing of roots along with a greater production of their secondary bioactive metabolites, which could be utilized in the formulation of health-promoting and health-care products.
The novel nanocomplexes containing deoxycholic acid-grafted chitosan and oleanolic acid displays the hepatoprotective effect against CCl
Chao Xin, Shuang Liu, Hang Qu, Zhenyu WangPMID: 34171250 DOI: 10.1016/j.ijbiomac.2021.06.109
Abstract
Chemical liver injury threatens seriously human health, along with the shortage of efficiency and low-toxicity drugs. Herein, the novel oral nanocomplexes composed of deoxycholic acid-grafted chitosan and oleanolic acid were constructed to reverse the CCl-induced acute liver damage in mice. Results indicated core-shell nanocomplexes, maintained by the hydrophobic interaction between deoxycholic acid and oleanolic acid, could be dissociated in the intestine. Notably, the nanocomplexes possessed superior hepatoprotective effect in vivo, possibly due to the synergistic effect between grafted chitosan and oleanolic acid. Mechanism investigations suggested that nanocomplexes reversed CCl
-induced liver injury through improving hepatic antioxidant capacity via NrF2/Keap1 pathway and regulating inflammation response via NF-κB signaling pathway. The novel oral nanocomplexes represent an effective strategy for chemical liver injury therapy.
Oleanolic Acid Targets the Gut-Liver Axis to Alleviate Metabolic Disorders and Hepatic Steatosis
Chenyu Xue, Ying Li, Hao Lv, Lei Zhang, Chongpeng Bi, Na Dong, Anshan Shan, Jiali WangPMID: 34251802 DOI: 10.1021/acs.jafc.1c02257
Abstract
This study investigated the effects of oleanolic acid (OA) on hepatic lipid metabolism and gut-liver axis homeostasis in an obesity-related non-alcoholic fatty liver disease (NAFLD) nutritional animal model and explored possible molecular mechanisms behind its effects. The results revealed that OA ameliorated the development of metabolic disorders, insulin resistance, and hepatic steatosis in obese rats. Meanwhile, OA restored high-fat-diet (HFD)-induced intestinal barrier dysfunction and endotoxin-mediated induction of toll-like-receptor-4-related pathways, subsequently inhibiting endotoxemia and systemic inflammation and balancing the homeostasis of the gut-liver axis. OA also reshaped the composition of the gut microbiota of HFD-fed rats by reducing the Firmicutes/Bacteroidetes ratio and increasing the abundance of butyrate-producing bacteria. Our results support the applicability of OA as a treatment for obesity-related NAFLD through its anti-inflammatory, antioxidant, and prebiotic integration responses mediated by the gut-liver axis.Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs
Wanda Baer-Dubowska, Maria Narożna, Violetta Krajka-KuźniakPMID: 34443544 DOI: 10.3390/molecules26164957
Abstract
Naturally occurring pentacyclic triterpenoid oleanolic acid (OA) serves as a good scaffold for additional modifications to achieve synthetic derivatives. Therefore, a large number of triterpenoids have been synthetically modified in order to increase their bioactivity and their protective or therapeutic effects. Moreover, attempts were performed to conjugate synthetic triterpenoids with non-steroidal anti-inflammatory drugs (NSAIDs) or other functional groups. Among hundreds of synthesized triterpenoids, still the most promising is 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), which reached clinical trials level of investigations. The new group of synthetic triterpenoids are OA oximes. The most active among them is 3-hydroxyiminoolean-12-en-28-oic acid morpholide, which additionally improves the anti-cancer activity of standard NSAIDs. While targeting the Nrf2 and NF-κB signaling pathways is the main mechanism of synthetic OA derivatives' anti-inflammatory and anti-cancer activity, most of these compounds exhibit multifunctional activity, and affect cross-talk within the cellular signaling network. This short review updates the earlier data and describes the new OA derivatives and their conjugates in the context of modification of signaling pathways involved in inflammation and cell survival and subsequently in cancer development.Synthesis and biological evaluations of oleanolic acid indole derivatives as hyaluronidase inhibitors with enhanced skin permeability
Hao He, Huifang Li, Toyosi Akanji, Shengli Niu, Zhujun Luo, Dongli Li, Navindra P Seeram, Panpan Wu, Hang MaPMID: 34309457 DOI: 10.1080/14756366.2021.1956487
Abstract
Oleanolic acid (OA) is a natural cosmeceutical compound with various skin beneficial activities including inhibitory effect on hyaluronidase but the anti-hyaluronidase activity and mechanisms of action of its synthetic analogues remain unclear. Herein, a series of OA derivatives were synthesised and evaluated for their inhibitory effects on hyaluronidase. Compared to OA, an induction of fluorinated () and chlorinated (
) indole moieties led to enhanced anti-hyaluronidase activity (IC
= 80.3 vs. 9.97 and 9.57 µg/mL, respectively). Furthermore, spectroscopic and computational studies revealed that
and
can bind to hyaluronidase protein and alter its secondary structure leading to reduced enzyme activity. In addition, OA indole derivatives showed feasible skin permeability in a slightly acidic environment (pH = 6.5) and
exerted skin protective effect by reducing cellular reactive oxygen species in human skin keratinocytes. Findings from the current study support that OA indole derivatives are potential cosmeceuticals with anti-hyaluronidase activity.
Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative
Fatin Jannus, Marta Medina-O'Donnell, Veronika E Neubrand, Milagros Marín, Maria J Saez-Lara, M Rosario Sepulveda, Eva E Rufino-Palomares, Antonio Martinez, Jose A Lupiañez, Andres Parra, Francisco Rivas, Fernando J Reyes-ZuritaPMID: 34360922 DOI: 10.3390/ijms22158158
Abstract
Recent evidence has shown that inflammation can contribute to all tumorigenic states. We have investigated the anti-inflammatory effects of a diamine-PEGylated derivative of oleanolic acid (OADP), in vitro and in vivo with inflammation models. In addition, we have determined the sub-cytotoxic concentrations for anti-inflammatory assays of OADP in RAW 264.7 cells. The inflammatory process began with incubation with lipopolysaccharide (LPS). Nitric oxide production levels were also determined, exceeding 75% inhibition of NO for a concentration of 1 µg/mL of OADP. Cell-cycle analysis showed a reversal of the arrest in the G0/G1 phase in LPS-stimulated RAW 264.7 cells. Furthermore, through Western blot analysis, we have determined the probable molecular mechanism activated by OADP; the inhibition of the expression of cytokines such as TNF-α, IL-1β, iNOS, and COX-2; and the blocking of p-IκBα production in LPS-stimulated RAW 264.7 cells. Finally, we have analyzed the anti-inflammatory action of OADP in a mouse acute ear edema, in male BL/6J mice treated with OADP and tetradecanoyl phorbol acetate (TPA). Treatment with OADP induced greater suppression of edema and decreased the ear thickness 14% more than diclofenac. The development of new derivatives such as OADP with powerful anti-inflammatory effects could represent an effective therapeutic strategy against inflammation and tumorigenic processes.α,β-Amyrin prevents steatosis and insulin resistance in a high-fat diet-induced mouse model of NAFLD via the AMPK-mTORC1-SREBP1 signaling mechanism
R P de Lima, P I G Nunes, A F S C Viana, F T B de Oliveira, R A C Silva, A P N N Alves, D A Viana, S G C Fonseca, A A Carvalho, M H Chaves, V S Rao, F A SantosPMID: 34406209 DOI: 10.1590/1414-431X2021e11391








